molecular formula C18H23NO B1389226 2,5-Dimethyl-N-[2-(3-methylphenoxy)propyl]aniline CAS No. 1040687-41-9

2,5-Dimethyl-N-[2-(3-methylphenoxy)propyl]aniline

Cat. No. B1389226
CAS RN: 1040687-41-9
M. Wt: 269.4 g/mol
InChI Key: YVYXQWLJHLMCKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,5-Dimethyl-N-[2-(3-methylphenoxy)propyl]aniline is an organic compound with the chemical name N,N-dimethyl-2-(3-methylphenoxy)propan-1-amine. It is a white crystalline solid with a molecular weight of 221.3 g/mol and a melting point of 89-91°C. It is soluble in water, ethanol and other organic solvents. This compound is used in a variety of scientific research applications and has a wide range of biochemical and physiological effects.

Scientific Research Applications

2,5-Dimethyl-N-[2-(3-methylphenoxy)propyl]aniline is used in a variety of scientific research applications, including the study of enzyme inhibition, protein-protein interactions, and the study of receptor-ligand interactions. It has also been used in the study of the pharmacological effects of drugs, as well as in the study of the mechanism of action of drugs.

Mechanism of Action

2,5-Dimethyl-N-[2-(3-methylphenoxy)propyl]aniline is an inhibitor of enzymes, such as cyclooxygenase-2 (COX-2). It binds to the active site of the enzyme, preventing it from catalyzing the reaction of arachidonic acid to form prostaglandins. In addition, it has been shown to interact with a variety of receptor-ligand systems, including the opioid receptor-ligand system, the histamine receptor-ligand system, and the serotonin receptor-ligand system.
Biochemical and Physiological Effects
This compound has a variety of biochemical and physiological effects. It has been shown to inhibit the production of prostaglandins, which are involved in inflammation, pain, and fever. In addition, it has been shown to modulate the activity of opioid, histamine, and serotonin receptors, which are involved in pain and other physiological processes.

Advantages and Limitations for Lab Experiments

2,5-Dimethyl-N-[2-(3-methylphenoxy)propyl]aniline has several advantages for use in laboratory experiments. It is relatively stable and can be stored at room temperature. It is also soluble in a variety of organic solvents, making it easy to work with. However, it is also important to note that this compound is toxic and should be handled with caution.

Future Directions

The potential future directions for research with 2,5-Dimethyl-N-[2-(3-methylphenoxy)propyl]aniline are numerous. Further research could be conducted to better understand the mechanism of action of this compound, as well as its effects on various biochemical and physiological processes. Additionally, further research could be conducted to explore the potential therapeutic applications of this compound, as well as its potential toxicity. Finally, further research could be conducted to explore the potential uses of this compound in other scientific applications, such as drug development and drug delivery.

properties

IUPAC Name

2,5-dimethyl-N-[2-(3-methylphenoxy)propyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO/c1-13-6-5-7-17(10-13)20-16(4)12-19-18-11-14(2)8-9-15(18)3/h5-11,16,19H,12H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVYXQWLJHLMCKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OC(C)CNC2=C(C=CC(=C2)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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